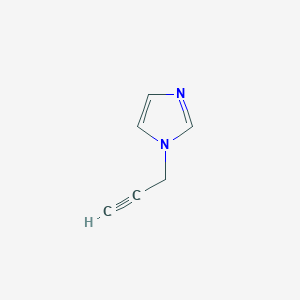

1-(prop-2-yn-1-yl)-1H-imidazole

Übersicht

Beschreibung

Bz-rA-Phosphoramidit, auch bekannt als 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-O-[(tert-butyl)dimethylsilyl]-adenosin-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidit, ist eine Verbindung, die bei der Synthese von Oligonukleotiden verwendet wird. Es enthält das Nukleosid Adenosin mit Benzoyl-Basenschutz und ist für die Verwendung in der RNA-Synthese konzipiert. Die Verbindung ist bekannt für ihre hohe Reinheit und wird in verschiedenen Anwendungen eingesetzt, darunter die therapeutische Entwicklung und die diagnostische Forschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bz-rA-Phosphoramidit beinhaltet den Schutz des Nukleosids Adenosin mit Benzoyl- und tert-Butyldimethylsilylgruppen. Zu den wichtigsten Schritten gehören:

Schutz der 5’-OH-Gruppe: Dies wird mit 4,4’-Dimethoxytritylchlorid (DMT-Cl) erreicht.

Schutz der 2’-OH-Gruppe: Dies geschieht mit tert-Butyldimethylsilylchlorid (TBDMS-Cl).

Schutz der Aminogruppe: Benzoylchlorid (Bz-Cl) wird für diesen Zweck verwendet.

Phosphitylierung: Der letzte Schritt beinhaltet die Zugabe der Phosphoramiditgruppe unter Verwendung von 2-Cyanoethyl-N,N-diisopropylchlorphosphoramidit

Industrielle Produktionsmethoden

Die industrielle Produktion von Bz-rA-Phosphoramidit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Synthese-Systeme werden oft eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, darunter HPLC- und NMR-Analysen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such as α-amylase, pancreatic lipase (pl), and β-glucuronidase . These enzymes play crucial roles in metabolic processes and are potential drug targets for obesity and diabetes-related diseases .

Mode of Action

It’s known that similar compounds can inhibit enzymes like α-amylase, pancreatic lipase, and β-glucuronidase . The inhibition of these enzymes can lead to slowed carbohydrate absorption, reduced lipid digestion, and decreased β-glucuronidase activity, respectively .

Biochemical Pathways

Similar compounds have been shown to affect the metabolic pathways associated with α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes are involved in the metabolism of carbohydrates, lipids, and glucuronides, respectively .

Result of Action

Similar compounds have been shown to exhibit antiulcer action, reduce gastric hypersecretion, inhibit collagenase, and display anticancer activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

It has been found to participate in certain chemical reactions . For instance, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . The compound acts as a photosensitizer in this reaction, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . For example, it has been found to exhibit inhibitory effects against α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes play significant roles in various cellular processes, including carbohydrate digestion, lipid metabolism, and glucuronide detoxification .

Molecular Mechanism

The molecular mechanism of 1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with various biomolecules. In the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It has been used in reactions that yield products in good yields under mild conditions

Metabolic Pathways

The compound has been found to inhibit enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase , which are involved in important metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bz-rA Phosphoramidite involves the protection of the nucleoside adenosine with benzoyl and tert-butyl dimethylsilyl groups. The key steps include:

Protection of the 5’-OH group: This is achieved using 4,4’-dimethoxytrityl chloride (DMT-Cl).

Protection of the 2’-OH group: This is done using tert-butyl dimethylsilyl chloride (TBDMS-Cl).

Protection of the amino group: Benzoyl chloride (Bz-Cl) is used for this purpose.

Phosphitylation: The final step involves the addition of the phosphoramidite group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

Industrial Production Methods

Industrial production of Bz-rA Phosphoramidite follows similar synthetic routes but on a larger scale. Automated synthesis systems are often employed to ensure high yield and purity. The process involves stringent quality control measures, including HPLC and NMR analysis, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bz-rA-Phosphoramidit durchläuft mehrere wichtige Reaktionen während der Oligonukleotid-Synthese:

Detritylierung: Entfernung der DMT-Gruppe, um die 5’-OH-Gruppe freizulegen.

Kupplung: Das Phosphoramidit reagiert mit der 5’-OH-Gruppe der wachsenden Oligonukleotidkette.

Capping: Nicht umgesetzte 5’-OH-Gruppen werden abgedeckt, um Nebenreaktionen zu verhindern.

Oxidation: Das Phosphit-Triester wird zu einem Phosphat-Triester oxidiert.

Häufige Reagenzien und Bedingungen

Detritylierung: Normalerweise durchgeführt mit Trichloressigsäure (TCA) in Dichlormethan (DCM).

Kupplung: Aktiviert durch Tetrazol oder dessen Derivate in Acetonitril.

Capping: Essigsäureanhydrid und N-Methylimidazol in Tetrahydrofuran (THF).

Oxidation: Iod in Wasser und Pyridin.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das gewünschte Oligonukleotid mit der richtigen Sequenz. Verunreinigungen werden durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte minimiert .

Wissenschaftliche Forschungsanwendungen

Bz-rA-Phosphoramidit wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere bei der Synthese von RNA-Oligonukleotiden. Seine Anwendungen umfassen:

Therapeutische Entwicklung: Wird bei der Synthese von Antisense-Oligonukleotiden und siRNA für Gen-Silencing-Therapien verwendet.

Diagnostische Forschung: Wird bei der Herstellung von Sonden und Primern für PCR und andere diagnostische Assays eingesetzt.

Grundlagenforschung: Wird bei der Untersuchung der RNA-Struktur und -Funktion sowie bei der Entwicklung von RNA-basierten Technologien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Bz-rA-Phosphoramidit beinhaltet seine Einarbeitung in Oligonukleotide während der chemischen Synthese. Die Schutzgruppen der Verbindung gewährleisten, dass das Nukleosid während des Syntheseprozesses intakt bleibt. Die Phosphoramiditgruppe erleichtert die Bildung von Phosphodiesterbindungen zwischen Nukleotiden, wodurch die sequenzielle Addition von Nukleosiden an die wachsende Oligonukleotidkette ermöglicht wird .

Vergleich Mit ähnlichen Verbindungen

Bz-rA-Phosphoramidit ähnelt anderen RNA-Phosphoramiditen, wie z. B. Ac-rC-Phosphoramidit und iBu-rG-Phosphoramidit. Es ist einzigartig in seinen spezifischen Schutzgruppen und seiner hohen Reinheit, wodurch es sich besonders für therapeutische Anwendungen eignet. Ähnliche Verbindungen umfassen:

Ac-rC-Phosphoramidit: Wird für die Cytidin-Einarbeitung verwendet.

iBu-rG-Phosphoramidit: Wird für die Guanosin-Einarbeitung verwendet.

rU-Phosphoramidit: Wird für die Uridin-Einarbeitung verwendet

Bz-rA-Phosphoramidit zeichnet sich durch seine strenge Verunreinigungskontrolle und hohe Ausbeute bei der Oligonukleotid-Synthese aus, wodurch es zur bevorzugten Wahl für Anwendungen mit hohem Einsatz in Forschung und Industrie wird .

Eigenschaften

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B102214.png)

![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)